molecular formula C10H10ClNO3S B2707032 3-Aminonaphthalene-1-sulfonicacidhydrochloride CAS No. 2260931-23-3

3-Aminonaphthalene-1-sulfonicacidhydrochloride

Cat. No.: B2707032
CAS No.: 2260931-23-3
M. Wt: 259.7
InChI Key: KJSARKKMZXODGM-UHFFFAOYSA-N
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Description

3-Aminonaphthalene-1-sulfonicacidhydrochloride is a chemical compound derived from naphthalene, characterized by the presence of an amino group and a sulfonic acid group on the naphthalene ring. This compound is often used as a precursor in the synthesis of dyes and other chemical intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminonaphthalene-1-sulfonicacidhydrochloride typically involves the sulfonation of 1-aminonaphthalene. This process can be carried out by treating 1-aminonaphthalene with sulfuric acid under controlled conditions . The resulting sulfonic acid derivative is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Aminonaphthalene-1-sulfonicacidhydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various naphthalene derivatives, which are useful intermediates in the synthesis of dyes and other chemicals .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Aminonaphthalene-1-sulfonicacidhydrochloride involves its interaction with various molecular targets. The amino and sulfonic acid groups allow it to form hydrogen bonds and electrostatic interactions with proteins and other biomolecules. These interactions can affect the conformation and function of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-Aminonaphthalene-4-sulfonic acid:

    1-Aminonaphthalene-5-sulfonic acid:

    2-Aminonaphthalene-1-sulfonic acid:

Uniqueness

3-Aminonaphthalene-1-sulfonicacidhydrochloride is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications and research studies .

Properties

IUPAC Name

3-aminonaphthalene-1-sulfonic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S.ClH/c11-8-5-7-3-1-2-4-9(7)10(6-8)15(12,13)14;/h1-6H,11H2,(H,12,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSARKKMZXODGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2S(=O)(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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